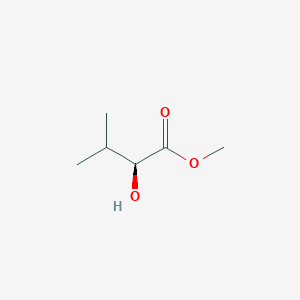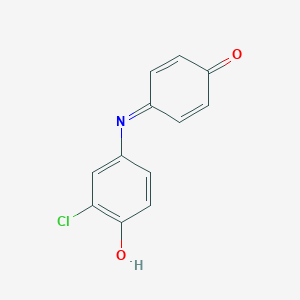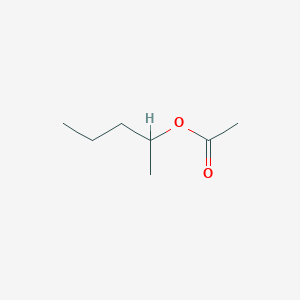![molecular formula C22H44O17 B179474 (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol CAS No. 9005-27-0](/img/structure/B179474.png)
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol
Overview
Description
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is a nonionic starch derivative commonly used as a plasma volume expander in intravenous therapy. It is derived from amylopectin, a branched-chain glucose polymer, and modified to enhance its properties for medical applications . This compound is known for its ability to maintain vascular volume in patients experiencing circulatory shock, trauma, or surgery .
Preparation Methods
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is synthesized through the hydroxyethylation of starch. This process involves the reaction of hydrolyzed starch with ethylene oxide in the presence of sodium hydroxide . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired degree of substitution and molecular weight . Industrial production methods often involve large-scale reactors and purification steps to ensure the final product meets medical-grade standards .
Chemical Reactions Analysis
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol undergoes various chemical reactions, including hydrolysis, oxidation, etherification, and esterification . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, hydrolysis can be carried out using dilute acids or enzymes, resulting in the breakdown of the polymer into smaller units . Oxidation reactions can introduce carbonyl groups, enhancing the compound’s reactivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol has a wide range of scientific research applications. In medicine, it is used as a plasma volume expander to treat hypovolemia and prevent shock following severe blood loss . In nanomedicine, hydroxyethyl starch is employed as a drug delivery platform due to its biodegradability, biocompatibility, and excellent water solubility . It is also used in cancer therapy, where hydroxyethyl starch-based nanoparticles target cancer-associated fibroblasts to enhance the efficacy of chemotherapy . Additionally, hydroxyethyl starch is utilized in the food industry as a thickener and stabilizer .
Mechanism of Action
The mechanism of action of hydroxyethyl starch involves its ability to expand plasma volume. When administered intravenously, hydroxyethyl starch increases the osmotic pressure in the blood vessels, drawing fluid from the interstitial space into the vascular compartment . This helps maintain blood volume and pressure, which is crucial in treating hypovolemia and shock . The hydroxyethyl groups attached to the starch backbone reduce its degradation by α-amylase, prolonging its effect in the bloodstream .
Comparison with Similar Compounds
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol is often compared with other plasma volume expanders, such as gelatin and albumin. Unlike gelatin, hydroxyethyl starch has a higher plasma expanding effect and a lower incidence of allergic reactions . Compared to albumin, hydroxyethyl starch is more cost-effective and does not carry the risk of transmitting infections . Other similar compounds include tetrastarch, hetastarch, and pentastarch, which differ in their degree of substitution and molecular weight . This compound is unique due to its balance of efficacy, safety, and cost-effectiveness .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O11.C6H12O6/c17-1-6-22-11-12-13(23-7-2-18)14(24-8-3-19)15(25-9-4-20)16(27-12)26-10-5-21;7-1-2-3(8)4(9)5(10)6(11)12-2/h12-21H,1-11H2;2-11H,1H2/t12-,13-,14+,15-,16+;2-,3-,4+,5-,6+/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZMDASEFMLYBU-RNBXVSKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC1C(C(C(C(O1)OCCO)OCCO)OCCO)OCCO)O.C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCCO)OCCO)OCCO)OCCO)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68512-26-5, 9005-27-0 | |
| Record name | Starch, 2-hydroxyethyl ether, base-hydrolyzed | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, 2-hydroxyethyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, 2-hydroxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(R)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)





